Ethanol-d

Description

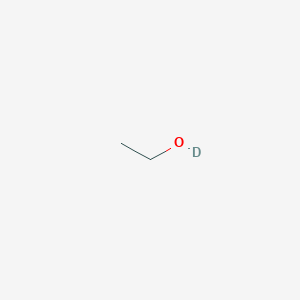

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

deuteriooxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919138 | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Ethyl alcohol-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-93-9, 1624-36-8 | |

| Record name | Ethanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2)alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol-d1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001624368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethan(~2~H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [2]alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated ethanol (B145695), with a focus on ethanol-d1 (CH₃CH₂OD), ethanol-d5 (B126515) (CD₃CD₂OH), and ethanol-d6 (B42895) (CD₃CD₂OD). This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize these isotopically labeled compounds in their work.

Core Physical and Chemical Properties

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to discernible differences in the physical and chemical properties of ethanol. These variations, primarily stemming from the change in mass and vibrational energy, are critical for various applications, including NMR spectroscopy, mechanistic studies, and as tracers in metabolic research.

Data Presentation

The following tables summarize the key quantitative data for different deuterated ethanol isotopologues in comparison to non-deuterated ethanol.

Table 1: Physical Properties of Ethanol and its Deuterated Isotopologues

| Property | Ethanol (CH₃CH₂OH) | Ethanol-d1 (CH₃CH₂OD) | Ethanol-d5 (CD₃CD₂OH) | Ethanol-d6 (CD₃CD₂OD) |

| Molecular Weight ( g/mol ) | 46.07 | 47.07[1] | 51.10[2][3][4] | 52.10[5] |

| Melting Point (°C) | -114.1[6] | -114[1] | - | -114.1[5] |

| Boiling Point (°C) | 78.37[6] | 78[1] | 78-79[2][3] | 78[5] |

| Density (g/mL at 25°C) | 0.789 | 0.806[1] | 0.871[2][3] | 0.892[5] |

| Refractive Index (n20/D) | 1.361 | 1.359[1] | 1.358[2][3] | - |

Table 2: Spectroscopic Data for Deuterated Ethanol

| Isotopologue | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| Ethanol-d1 (CH₃CH₂OD) | No O-H proton signal | Standard ethanol shifts | O-D stretch instead of O-H |

| Ethanol-d5 (CD₃CD₂OH) | O-H proton signal | C-D coupling observed | C-D stretches appear |

| Ethanol-d6 (CD₃CD₂OD) | Residual proton signals only | C-D coupling observed | O-D and C-D stretches |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of deuterated ethanol.

Determination of Boiling Point

Objective: To accurately measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology: Micro-Boiling Point Determination [7][8][9]

-

Sample Preparation: Place approximately 0.5 mL of the deuterated ethanol sample into a small test tube.

-

Apparatus Setup:

-

Insert a sealed-end capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a specialized apparatus.

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital melting point apparatus with a heating block). Ensure the sample is level with the thermometer bulb.

-

-

Heating: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

Recording: Record the temperature to the nearest 0.1°C.

Measurement of Density

Objective: To determine the mass per unit volume of the deuterated ethanol sample.

Methodology: Pycnometer Method [10][11]

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Initial Weighing: Weigh the empty, dry pycnometer on an analytical balance.

-

Sample Filling: Fill the pycnometer with the deuterated ethanol sample, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.

-

Final Weighing: Weigh the filled pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with the sample.

-

V is the volume of the pycnometer.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the deuterated ethanol sample to identify functional groups and confirm isotopic substitution.

Methodology: Neat Liquid Sample between Salt Plates [12][13][14][15][16]

-

Sample Preparation: Place one to two drops of the deuterated ethanol sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Instrument Setup:

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the assembled salt plates into the sample holder of the IR spectrometer.

-

-

Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For deuterated ethanol, look for the presence of O-D and/or C-D stretching vibrations and the absence or reduction of O-H and/or C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of the deuterated ethanol sample to confirm its isotopic purity and structure.

Methodology: Standard NMR Sample Preparation and Acquisition [17][18][19][20]

-

Sample Preparation:

-

For a neat sample, transfer approximately 0.6 mL of the deuterated ethanol directly into a clean, dry NMR tube.

-

If a reference standard is required, a small amount of a suitable internal standard (e.g., TMS) can be added.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent itself.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. The absence or significant reduction of specific proton signals will confirm deuteration at those positions.

-

Acquire the ¹³C NMR spectrum. Observe any changes in multiplicity due to C-D coupling.

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the degree of deuteration. Analyze the coupling patterns in both ¹H and ¹³C spectra to confirm the position of deuterium substitution.

Visualization of Isotopic Effects

The following diagram illustrates the fundamental impact of isotopic substitution on the properties of ethanol.

Caption: Isotopic substitution effects on ethanol properties.

Synthesis of Deuterated Ethanol

Several methods exist for the synthesis of deuterated ethanol, with the choice of method depending on the desired isotopic labeling pattern and purity.

-

Ethanol-d1 (CH₃CH₂OD): Can be prepared by the reaction of tetraethylorthosilicate with deuterium oxide (D₂O).[21] Another method involves the hydrolysis of ethyl acetate (B1210297) with a solution of sodium deuteroxide (NaOD) in D₂O.[22]

-

Ethanol-d5 (CD₃CD₂OH): Synthesis can be achieved through the reduction of deuterated acetic acid or its esters with a suitable reducing agent.

-

Ethanol-d6 (CD₃CD₂OD): A common laboratory-scale synthesis involves the reduction of a fully deuterated acetyl derivative (e.g., deuterated acetic acid or ethyl acetate) with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Industrial synthesis may involve the reaction of deuterated acetylene (B1199291) with D₂O to form deuterated acetaldehyde, which is then reduced with deuterium gas.[23]

Chemical Reactivity and Kinetic Isotope Effect

The most significant impact of deuterium substitution on the chemical reactivity of ethanol is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond.[24] This phenomenon is a powerful tool for elucidating reaction mechanisms.[24][25] For example, in the oxidation of ethanol, measuring the KIE by comparing the reaction rates of CH₃CH₂OH and CD₃CD₂OH can help determine if the C-H bond is broken in the rate-limiting step.[26]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of deuterated ethanol, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to support the work of researchers, scientists, and drug development professionals in their various applications of these important isotopically labeled compounds. The provided visualization further clarifies the fundamental principles underlying the observed differences between deuterated and non-deuterated ethanol.

References

- 1. 925-93-9 CAS MSDS (ETHANOL-D) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethanol-d5 | 1859-08-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Deuterated ethanol - Wikipedia [en.wikipedia.org]

- 6. swdp.com [swdp.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. matestlabs.com [matestlabs.com]

- 12. homework.study.com [homework.study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 17. benchchem.com [benchchem.com]

- 18. allanchem.com [allanchem.com]

- 19. labinsights.nl [labinsights.nl]

- 20. sites.bu.edu [sites.bu.edu]

- 21. This compound | 925-93-9 [chemicalbook.com]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

- 23. Page loading... [guidechem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 26. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of High-Purity Deuterated Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis methods for high-purity deuterated ethanol (B145695) (ethanol-d). It details various synthetic routes, purification techniques, and includes experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Introduction

Deuterated ethanol, in its various isotopic forms (e.g., ethanol-d1, ethanol-d5, ethanol-d6), is a valuable compound in numerous scientific fields. Its applications range from use as a non-protic solvent in NMR spectroscopy to a tracer in metabolic studies and a building block in the synthesis of deuterated pharmaceutical ingredients. The kinetic isotope effect observed with deuterated compounds can significantly alter the metabolic fate of a drug, potentially leading to improved pharmacokinetic profiles. Achieving high isotopic and chemical purity is paramount for these applications. This guide explores the most effective methods for synthesizing high-purity this compound.

Synthesis Methods

Several synthetic strategies have been developed for the production of deuterated ethanol. These methods vary in their starting materials, scalability, and the isotopic purity of the final product.

Industrial Production via Deuterated Acetylene (B1199291)

A large-scale industrial method for producing fully deuterated ethanol (ethanol-d6 or C2D5OD) begins with the reaction of calcium carbide with heavy water (D2O) to produce deuterated acetylene (C2D2).[1] The deuterated acetylene is then hydrated in the presence of an acid catalyst and a mercury salt (or zinc oxide) to yield deuterated acetaldehyde (B116499) (CD3CDO).[1] The final step involves the catalytic reduction of the deuterated acetaldehyde with deuterium (B1214612) gas (D2) over a nickel catalyst, or other catalysts such as copper, platinum, or palladium, to produce ethanol-d6.[1] This process is designed for high-volume production and can achieve high conversion rates of 99-99.5% for the final reduction step.[1]

Hydrolysis of Ethoxy-Containing Compounds

A straightforward method for preparing this compound involves the hydrolysis of compounds containing an ethoxy group with heavy water.[2] Ethyl silicate (B1173343) is a notable starting material for this process. The reaction is typically carried out in a protective atmosphere to yield this compound and silica (B1680970) dioxide as a byproduct.[2] This method is advantageous due to its use of inexpensive and readily available starting materials, mild reaction conditions, and the formation of a commercially valuable byproduct.[2]

Grignard Synthesis

The classic Grignard reaction offers a reliable route to specifically deuterated ethanol. For the synthesis of ethanol-d3 (CD3CH2OH), a Grignard reagent is first prepared from deuterated methyl bromide (CD3Br) and magnesium. This reagent, methyl-d3-magnesium bromide (CD3MgBr), is then reacted with formaldehyde (B43269) (HCHO). Subsequent hydrolysis of the resulting alkoxide yields ethanol-d3.[3] This method is reported to produce high-purity ethanol-d3, with purities exceeding 99%.[3]

Catalytic Hydrogen/Deuterium (H/D) Isotope Exchange

Direct isotopic exchange between ethanol and a deuterium source, such as heavy water (D2O) or deuterium gas (D2), provides a direct route to deuterated ethanol. This exchange is typically facilitated by a transition metal catalyst. Ruthenium and rhodium complexes have been shown to be effective for this transformation.[4][5][6] The regioselectivity of the deuteration can be influenced by the choice of catalyst and reaction conditions.[6] For instance, certain ruthenium catalysts can promote deuterium labeling at the α-carbon of the primary alcohol in D2O.[4][5] The conversion to deuterated ethanol can be monitored by 1H NMR, with reported conversion percentages reaching at least 90%, and in some cases, as high as 99%.[4][5]

Reduction of Deuterated Acetic Acid Derivatives

Deuterated ethanol can be synthesized through the reduction of deuterated acetic acid or its esters. For example, methyl acetate (B1210297) can be reacted with deuterium gas (D2) in the presence of a ruthenium catalyst, such as Ru-Macho, to yield deuterated ethanol.[5] The reaction conditions, including pressure and temperature, can be optimized to achieve high conversion and deuterium incorporation.

Photocatalytic Deuteration

An emerging method for the synthesis of deuterated alcohols involves visible-light photocatalysis.[7] This approach utilizes heavy water as an inexpensive and safe deuterium source. In this process, a ketone or imine is used as the starting material, and in the presence of a suitable photocatalyst and an electron donor, it is reduced and deuterated to the corresponding alcohol or amine.[7] This method can be performed at ambient temperature and pressure.[7]

Purification of High-Purity this compound

Achieving high purity is critical for most applications of deuterated ethanol. The primary impurity in many synthesis methods is water (H2O or D2O) and unreacted starting materials.

Distillation is the most common and effective technique for purifying ethanol.[8] However, ethanol and water form a minimum-boiling azeotrope at a composition of approximately 95.6% ethanol and 4.4% water by weight, which boils at 78.2°C.[9] This azeotropic behavior prevents the complete separation of ethanol and water by simple distillation.

To overcome this limitation and produce anhydrous ethanol, several advanced distillation techniques are employed:

-

Azeotropic Distillation: This method involves adding a third component, an entrainer (e.g., benzene (B151609) or cyclohexane), to the ethanol-water mixture. The entrainer forms a new, lower-boiling azeotrope with water and ethanol, which is then removed by distillation.

-

Extractive Distillation: In this process, a high-boiling solvent is added to the mixture to alter the relative volatilities of ethanol and water, thereby breaking the azeotrope and allowing for their separation by distillation.[10] Inorganic salts like calcium chloride can also be used as entrainers in this process.[10]

-

Molecular Sieves: Adsorption of water using molecular sieves (typically 3Å) is a common laboratory method for drying ethanol to very high purities.

Other purification methods that can be applied include treatment with activated carbon to remove organic impurities and ozonation to degrade impurities.[8] The choice of purification method depends on the scale of the synthesis and the required final purity.

Comparative Data

The following tables summarize the key quantitative data for the different synthesis methods of high-purity this compound.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Isotopic Purity | Reported Yield/Conversion | Scale | Key Advantages |

| Industrial Production | Calcium Carbide, Heavy Water | Hg2+/ZnO, Ni/Cu/Pt/Pd | High (for ethanol-d6) | 99-99.5% conversion (final step)[1] | Large | High volume, high conversion |

| Hydrolysis | Ethoxy-containing compounds (e.g., ethyl silicate), Heavy Water | - | High | - | Lab/Pilot | Mild conditions, valuable byproduct[2] |

| Grignard Synthesis | Deuterated Methyl Halide, Formaldehyde | Magnesium | >99% (for CD3CH2OH)[3] | - | Lab | High purity, specific deuteration |

| Catalytic H/D Exchange | Ethanol, Heavy Water/Deuterium Gas | Ru or Rh complexes | Variable, up to >95% D incorporation | >90% conversion[4][5] | Lab | Direct route, tunable deuteration |

| Reduction of Acetate | Methyl Acetate, Deuterium Gas | Ru-Macho catalyst | High | - | Lab | Utilizes readily available starting materials |

| Photocatalytic Deuteration | Ketone/Imine, Heavy Water | Photocatalyst, Electron Donor | - | - | Lab | Mild conditions, uses inexpensive D source[7] |

Table 2: Reaction Conditions for Selected this compound Synthesis Methods

| Method | Reaction | Temperature | Pressure | Catalyst Loading | Reaction Time |

| Industrial Production | Deuterated Aldehyde + D2 → Ethanol-d6 | 100-650°C[1] | 1-5 MPa[1] | - | Continuous |

| Catalytic H/D Exchange | Methyl Acetate + D2 → Deuterated Ethanol | 70-90°C[5] | 50 bar[5] | Substrate/Catalyst = 1000[5] | 16 hours[5] |

| Photocatalytic Deuteration | Ketone + D2O → Deuterated Alcohol | Room Temperature[7] | Atmospheric[7] | 0.5 mol%[7] | 10 hours[7] |

Experimental Protocols

The following are representative experimental protocols for key synthesis methods. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Protocol for Grignard Synthesis of Ethanol-d3 (CD3CH2OH)

Materials:

-

Magnesium turnings

-

Deuterated methyl bromide (CD3Br) or deuterated methyl iodide (CD3I)

-

Anhydrous diethyl ether

-

Paraformaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of deuterated methyl bromide in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (CD3MgBr).

-

Reaction with Formaldehyde: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a suspension of dry paraformaldehyde in anhydrous diethyl ether to the stirred Grignard solution. After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Hydrolysis: Cool the reaction mixture again to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction and Purification: Separate the ether layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product can be further purified by fractional distillation to yield high-purity ethanol-d3.

Protocol for Catalytic H/D Isotope Exchange

Materials:

-

Ethanol

-

Heavy water (D2O)

-

Ruthenium catalyst (e.g., a pincer complex)

-

Anhydrous solvent (if required)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a reaction vessel (e.g., a Schlenk tube or a pressure reactor) under an inert atmosphere, add the ruthenium catalyst.

-

Addition of Reactants: Add ethanol and heavy water to the reaction vessel. The molar ratio of ethanol to D2O will influence the degree of deuteration.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150°C) with stirring. The reaction time can range from several hours to days, depending on the catalyst activity and desired level of deuteration.

-

Workup and Purification: After cooling the reaction to room temperature, the catalyst may be removed by filtration (if heterogeneous) or the product can be directly isolated. The primary purification challenge is the removal of excess D2O. This is typically achieved by fractional distillation.[11] The degree of deuterium incorporation should be determined by 1H and 2H NMR spectroscopy.

Visualizations

The following diagrams illustrate the key synthesis pathways and a general experimental workflow.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. PREPARATION OF ETHANOL (D$sub 3$)-2 (Journal Article) | OSTI.GOV [osti.gov]

- 4. WO2018200882A1 - Process for the preparation of deuterated ethanol from d2 - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO2018200881A1 - Process for the preparation of deuterated ethanol from d2o - Google Patents [patents.google.com]

- 7. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 9. stonylab.com [stonylab.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Commercial Ethanol-d for Research Laboratories

For researchers, scientists, and drug development professionals, the selection of high-purity deuterated solvents is a critical step in ensuring the accuracy and reliability of experimental results. Ethanol-d, or deuterated ethanol (B145695), is a vital solvent and isotopic tracer in a variety of research applications, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic studies. This in-depth technical guide provides a comprehensive overview of the commercial suppliers of this compound, their product specifications, and detailed experimental protocols for its use.

Leading Commercial Suppliers of this compound

Several reputable chemical suppliers specialize in providing high-purity deuterated solvents for research purposes. The primary suppliers of this compound include Cambridge Isotope Laboratories, Inc. (CIL), Sigma-Aldrich (Merck), Thermo Fisher Scientific, Carl Roth, and Apollo Scientific. These companies offer various isotopologues of ethanol, with different levels of deuterium (B1214612) enrichment to suit diverse experimental needs.

Comparative Analysis of Commercial this compound Products

The choice of a suitable this compound product depends on the specific requirements of the experiment, such as the desired level of deuteration, purity, and the required quantity. Below is a detailed comparison of the this compound products offered by leading suppliers.

| Supplier | Product Name | Formula | Isotopic Purity (Atom % D) | Chemical Purity | Available Package Sizes |

| Cambridge Isotope Laboratories, Inc. | Ethanol-OD (D, 99%) | CH₃CH₂OD | 99% | 99% | 50 g |

| This compound₆ (D, 99%) | CD₃CD₂OD | 99% | 99.5% | Contact for availability | |

| Ethanol (1,1-D₂, 98%) | CH₃CD₂OH | 98% | 98% | 1 g, 5 g | |

| Sigma-Aldrich (Merck) | This compound₆, anhydrous | CD₃CD₂OD | ≥99.5% | ≥99% (CP) | 1 g, 5 g[1] |

| Thermo Fisher Scientific | This compound, for NMR | C₂H₅OD | 99.5+% | Not specified | 25 g[2] |

| Carl Roth | Ethanol D6 | CD₃CD₂OD | 99% | Not specified | 1 ml[3] |

| Apollo Scientific | Ethanol-D6 | CD₃CD₂OD | >99.0% | Not specified | 5 ml, 10 ml[4] |

Key Applications of this compound in Research

Deuterated ethanol serves two primary roles in the research laboratory: as a solvent for NMR spectroscopy and as an isotopic tracer for metabolic research.

This compound in NMR Spectroscopy

In ¹H NMR spectroscopy, the signals from residual protons in the solvent can obscure the signals from the analyte. By replacing hydrogen atoms with deuterium atoms, the solvent becomes "invisible" in the ¹H NMR spectrum, allowing for a clear and unobstructed view of the sample's proton signals.[5] The choice of the deuteration site (e.g., Ethanol-OD vs. This compound₆) can be crucial for specific experiments, such as those involving the study of exchangeable protons.

This compound in Metabolic Research

The use of stable isotopes like deuterium has become a powerful tool for tracing the metabolic fate of molecules in biological systems.[6] Deuterated ethanol can be introduced into a biological system, and its metabolic products can be traced using techniques like mass spectrometry. This allows researchers to study the pathways of ethanol metabolism and its effects on other metabolic processes, such as fatty acid synthesis.[7] For example, studies have used deuterated ethanol to investigate its impact on palmitate, stearate (B1226849), and oleate (B1233923) metabolism in the liver and pancreas.[7]

Experimental Protocols

Protocol 1: Preparation of a Small Molecule Sample for ¹H NMR Spectroscopy using this compound₆

This protocol outlines the steps for preparing a sample of a small organic molecule for analysis by ¹H NMR spectroscopy using this compound₆ as the solvent.

Materials:

-

Small organic molecule sample (5-20 mg)

-

This compound₆ (≥99.5 atom % D)

-

High-quality 5 mm NMR tube and cap

-

Vortex mixer or sonicator

-

Pasteur pipette

-

Small vial

Methodology:

-

Weigh the Sample: Accurately weigh 5-20 mg of the dry small organic molecule into a clean, dry vial. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[8]

-

Add Deuterated Solvent: Using a micropipette, add approximately 0.6 mL of this compound₆ to the vial containing the sample.[8]

-

Dissolve the Sample: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution from the vial into the NMR tube. Avoid transferring any solid particles. The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).

-

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

-

Instrument Setup and Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Following this, the ¹H NMR spectrum can be acquired.[8]

Visualizing Experimental Workflows and Decision Making

To further aid researchers, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a decision-making process for selecting a suitable supplier.

References

- 1. Ethanol-d6 anhydrous, D = 99.5atom 1516-08-1 [sigmaaldrich.com]

- 2. This compound, for NMR, 99.5+ atom % D 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Ethanol D6, 1 ml, CAS No. 1516-08-1 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 4. Deuterated Solvents Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethanol diversely alters palmitate, stearate and oleate metabolism in the liver and pancreas of rats using the deuterium oxide single tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

Safety and handling precautions for ethanol-d

An In-depth Technical Guide to the Safe Handling of Ethanol-d

For researchers, scientists, and drug development professionals, the use of deuterated solvents like this compound is commonplace in laboratories for applications such as NMR spectroscopy. While its chemical properties are nearly identical to its non-deuterated counterpart, ethanol, it is imperative to handle this compound with the same degree of caution. This guide provides a comprehensive overview of the safety and handling precautions for this compound, presented with clarity and technical detail.

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][3][4] These vapors can also form explosive mixtures with air.[1][3][5][6]

GHS Classification:

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 925-93-9 | [1] |

| Molecular Formula | C2D5OD or CH3CD2OD | |

| Molecular Weight | 51.10 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 78-79 °C (172.4-174.2 °F) | |

| Melting Point | -114 °C (-173.2 °F) | [7] |

| Flash Point | ~13 °C (55.4 °F) (closed cup) | [8] |

| Vapor Pressure | 59.3 hPa at 20 °C (68 °F) | |

| Density | 0.888 g/cm³ at 25 °C (77 °F) | |

| Solubility in Water | Miscible | [7] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of vapors.[1][3][5][9] Local exhaust ventilation is recommended.[1][3]

-

Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[1][2][3][4][5][8][10] "No Smoking" policies should be strictly enforced in areas where this compound is handled.[1][3][5][8][10]

-

Equipment: Use non-sparking tools and explosion-proof electrical equipment.[3][8][10][11] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[1][5][8][11]

-

Personal Hygiene: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[1][3][9] Do not eat, drink, or smoke in work areas.[1][3]

Storage

-

Containers: Store in tightly closed, properly labeled containers.[1][5][11]

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][5][8][12] Flammable liquid storage cabinets are recommended.[8]

-

Incompatible Materials: Keep away from oxidizing agents, acids, and alkali metals.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] A face shield may be necessary for splash hazards. | To protect eyes from splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1][8] Lab coat.[9] | To prevent skin contact. |

| Respiratory Protection | Not typically required with adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator with an organic vapor cartridge. | To prevent inhalation of high concentrations of vapor. |

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water.[1][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to mitigate hazards.

-

Small Spills: Eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal.

-

Large Spills: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Contain the spill with dikes to prevent it from entering drains or waterways.[12] Use a non-sparking tool to collect the absorbed material.

Toxicological Information

The toxicological properties of this compound are considered to be similar to those of ethanol.

| Toxicity Data | Value | Species |

| Oral LD50 | 7,060 mg/kg | Rat[13] |

| Inhalation LC50 | 20,000 ppm/10H | Rat[13] |

| Eye Irritation | Causes serious eye irritation. | Rabbit[13] |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation and dermatitis.[6][13] | Rabbit[13] |

Health Effects:

-

Inhalation: May cause respiratory tract irritation. High concentrations of vapor can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, and nausea.[6][13]

-

Ingestion: May cause CNS depression, intoxication, and, in large quantities, can be fatal.[13]

-

Chronic Exposure: Chronic exposure may lead to liver, nervous system, and reproductive system damage.[13]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[10] It is considered a hazardous waste and should be handled by a licensed waste disposal company. Do not dispose of it in drains or sewers.

Experimental Workflow and Safety Precautions

Caption: Logical workflow for the safe handling of this compound.

References

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. uottawa.ca [uottawa.ca]

- 3. chemos.de [chemos.de]

- 4. gjchemical.com [gjchemical.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. greenergy.com [greenergy.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. How to Minimize the Hazard of Ethanol in Your Chemical Inventory? - Elchemy [elchemy.com]

- 9. quora.com [quora.com]

- 10. marathonpetroleum.com [marathonpetroleum.com]

- 11. marathonpetroleum.com [marathonpetroleum.com]

- 12. cdn.webshopapp.com [cdn.webshopapp.com]

- 13. mcf.tamu.edu [mcf.tamu.edu]

Isotopic Purity Requirements for Ethanol-d in NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity requirements for deuterated ethanol (B145695) (ethanol-d) in Nuclear Magnetic Resonance (NMR) spectroscopy. High isotopic purity of deuterated solvents is paramount for acquiring high-quality, reproducible, and easily interpretable NMR data, which is critical in research, quality control, and drug development.

The Critical Role of Isotopic Purity in NMR Spectroscopy

Deuterated solvents are fundamental in ¹H NMR spectroscopy to circumvent the overwhelming signals from the solvent's own protons, which would otherwise obscure the signals from the analyte. In these solvents, hydrogen atoms (¹H) are replaced by their isotope, deuterium (B1214612) (²H). Deuterium resonates at a significantly different frequency from protons, effectively rendering the solvent invisible in a standard ¹H NMR spectrum.

The isotopic purity of a deuterated solvent refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes (¹H and ²H) at a specific molecular position. Commercially available this compound, such as ethanol-d6 (B42895) (CD₃CD₂OD), typically has an isotopic purity of 99 atom % D or higher. Even small amounts of residual protonated solvent can introduce significant interference, impacting spectral quality and quantitative analysis.

Impact of Isotopic Purity on NMR Spectra

The level of isotopic purity of this compound directly influences the quality and reliability of the NMR data. Lower isotopic purity leads to larger residual proton signals, which can have several detrimental effects.

Table 1: Effects of Isotopic Purity on NMR Spectral Quality

| Isotopic Purity (atom % D) | Residual ¹H Signal Intensity | Potential Impact on NMR Spectra |

| > 99.9% | Very Low | Minimal interference with analyte signals. Ideal for quantitative NMR (qNMR) and trace analysis. |

| 99.5% - 99.9% | Low to Moderate | Residual peaks are present but may not interfere with analyte signals depending on their chemical shift. Suitable for routine qualitative analysis. |

| 98.0% - 99.5% | Moderate to High | Increased risk of residual solvent peaks overlapping with analyte signals, complicating spectral interpretation. May introduce errors in integration for qNMR. |

| < 98.0% | High | Significant solvent signals that can obscure analyte peaks, distort the baseline, and reduce the overall signal-to-noise ratio. Not recommended for most NMR applications. |

The residual proton signals in this compound appear at specific chemical shifts. For ethanol-d6 (CD₃CD₂OD), the residual signals are from CHD₂CD₂OD, CD₃CHDOD, and CD₃CD₂OH. The chemical shifts of these residual protons can vary slightly depending on the solvent and temperature.

Experimental Protocols for Determining Isotopic Purity

Accurate determination of the isotopic purity of this compound is crucial for ensuring the quality of NMR data. The two primary methods for this determination are ²H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Isotopic Purity by ²H NMR Spectroscopy

This method directly measures the deuterium signals to determine the isotopic enrichment at specific sites within the ethanol molecule.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the this compound sample in a suitable NMR solvent that does not have deuterium signals or has signals that do not overlap with the this compound signals. A common choice is chloroform-d (B32938) (CDCl₃).

-

Add a known amount of an internal standard with a known deuterium concentration for quantification. N,N'-tetramethylurea (TMU) is a suitable standard.

-

-

NMR Acquisition:

-

Acquire a quantitative ²H NMR spectrum on a high-field NMR spectrometer equipped with a deuterium probe.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the deuterium nuclei, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

-

Use a 90° pulse angle.

-

Acquire the spectrum with proton decoupling to collapse the multiplets into singlets, simplifying integration.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the different deuterated positions in ethanol (e.g., -CD₃, -CD₂-, -OD).

-

Integrate the signal of the internal standard.

-

Calculate the isotopic purity by comparing the integral of the this compound signals to the integral of the internal standard.

-

Determination of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the overall isotopic enrichment of a molecule.

Methodology:

-

Sample Preparation and Derivatization:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

To improve chromatographic performance and ionization efficiency, the ethanol can be derivatized. A common method is to react it with O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a capillary column suitable for separating volatile compounds.

-

Set the mass spectrometer to operate in electron ionization (EI) mode.

-

Acquire a full scan mass spectrum or use selected ion monitoring (SIM) for higher sensitivity.

-

-

Data Analysis:

-

Identify the molecular ion peak (or a characteristic fragment ion) for both the deuterated and non-deuterated ethanol derivatives.

-

Determine the relative abundance of the different isotopologues by integrating the corresponding ion peaks.

-

Calculate the isotopic enrichment based on the relative intensities of the mass peaks.

-

Applications of High-Purity this compound in Research and Development

High-purity this compound is indispensable in various advanced NMR applications, particularly in metabolic studies and reaction monitoring.

Metabolic Pathway Analysis

Deuterium-labeled ethanol can be used as a tracer to study its metabolic pathways in biological systems. By monitoring the appearance of deuterium in various metabolites using NMR, researchers can elucidate the kinetics and mechanisms of ethanol metabolism.

In-Situ Reaction Monitoring

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions. Using a deuterated reactant like this compound allows for the unambiguous tracking of its conversion to products without interference from protonated solvents or other reactants. This is particularly useful for studying reaction kinetics and mechanisms.

Conclusion

The isotopic purity of this compound is a critical parameter that significantly influences the quality, accuracy, and interpretability of NMR spectra. For researchers, scientists, and drug development professionals, understanding and ensuring high isotopic purity is essential for obtaining reliable and reproducible results. This guide has provided a comprehensive overview of the importance of isotopic purity, its impact on NMR data, detailed experimental protocols for its determination, and key applications where high-purity this compound is indispensable. By adhering to these principles and methodologies, the scientific community can continue to leverage the power of NMR spectroscopy for groundbreaking discoveries.

The Deuterium Advantage: A Cost-Benefit Analysis of Ethanol-d in Experimental Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, particularly within the realms of analytical chemistry, pharmacology, and drug development, the pursuit of precision and clarity is paramount. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), in molecules offers a powerful tool to enhance experimental outcomes. This whitepaper provides a comprehensive cost-benefit analysis of utilizing deuterated ethanol (B145695) (ethanol-d) in research, offering a detailed examination of its applications, associated costs, and the significant advantages it confers in various experimental settings.

Executive Summary

The use of deuterated ethanol, while associated with a higher initial procurement cost compared to its non-deuterated counterpart, presents a compelling value proposition for researchers. The primary benefits lie in its ability to significantly improve the quality and interpretability of data in Nuclear Magnetic Resonance (NMR) spectroscopy and to provide crucial mechanistic insights in metabolic and kinetic studies through the kinetic isotope effect (KIE). In drug development, this can translate to a more profound understanding of a drug candidate's metabolic fate, leading to better-informed decisions and potentially reducing the time and cost of preclinical and clinical trials. This guide will demonstrate that for many applications, the enhanced data quality and deeper experimental insights afforded by this compound justify the initial investment.

The Cost of Precision: A Quantitative Comparison

A primary consideration for any laboratory is the cost of reagents. It is undeniable that deuterated solvents are more expensive than their protonated analogues due to the complex and energy-intensive enrichment processes required for their production. To provide a clear quantitative comparison, the following tables summarize the approximate costs of laboratory-grade ethanol and ethanol-d6 (B42895) (where all six hydrogen atoms are replaced by deuterium) from various suppliers. Prices are subject to change and may vary based on vendor, purity, and quantity.

Table 1: Approximate Cost of Laboratory-Grade Ethanol (Non-Deuterated)

| Volume | Purity | Estimated Price (USD) | Price per mL (USD) |

| 500 mL | ACS Grade (≥99.5%) | $50 - $111 | $0.10 - $0.22 |

| 1 L | ACS Grade (≥99.5%) | $80 - $183 | $0.08 - $0.18 |

| 4 L | ACS Grade (≥99.5%) | $250 - $493 | $0.06 - $0.12 |

Table 2: Approximate Cost of Ethanol-d6

| Quantity | Isotopic Purity | Estimated Price (USD) | Price per gram/mL (USD) |

| 1 g / 1 mL | 99 atom % D | $35 - $76 | $35.00 - $76.00 |

| 5 g / 5 mL | 99 atom % D | $94 - $379 | $18.80 - $75.80 |

| 10 g / 10 mL | 99 atom % D | $155 - $600+ | $15.50 - $60.00+ |

Note: Prices are aggregated from various online suppliers and are intended for illustrative purposes only. Actual prices may vary.

The data clearly indicates a significant price differential. However, the subsequent sections will delineate the substantial benefits that can offset this initial expenditure.

The Benefits of Deuteration: Enhancing Experimental Outcomes

The utility of this compound extends across several key experimental techniques, with the most prominent applications in NMR spectroscopy and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the presence of protonated solvents can generate large, broad signals that obscure the signals of the analyte. By using a deuterated solvent like this compound, the solvent's signal is effectively eliminated from the proton spectrum, providing a clear window for the observation of the compound of interest.[1] This is crucial for structural elucidation and purity analysis, especially for samples with low concentrations.

Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking. This "lock" signal ensures the stability of the magnetic field over the course of the experiment, leading to higher resolution and more accurate and reproducible spectral data.[2][3]

Kinetic Isotope Effect (KIE) in Mechanistic and Metabolic Studies

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[4] The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at a metabolically active site on a drug molecule, the rate of metabolism at that position can be slowed down.[4] This has several important implications:

-

Elucidating Metabolic Pathways: By comparing the metabolic profiles of a deuterated and non-deuterated drug, researchers can identify the primary sites of metabolism.

-

Improving Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.[5]

-

Reducing Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can reduce its formation.

Ethanol itself is metabolized in the liver by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). The use of deuterated ethanol allows for the study of the KIE of these enzymes, providing insights into their catalytic mechanisms.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

NMR Sample Preparation using Deuterated Ethanol

Objective: To prepare a sample for ¹H NMR analysis using ethanol-d6 as the solvent.

Materials:

-

Analyte (solid or liquid)

-

Ethanol-d6 (≥99.5 atom % D)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer (optional)

Procedure:

-

Weighing the sample: For a standard ¹H NMR experiment, accurately weigh 1-5 mg of a solid sample directly into the NMR tube. For a liquid sample, add 1-2 drops to the NMR tube.

-

Adding the solvent: Using a clean pipette, add approximately 0.6-0.7 mL of ethanol-d6 to the NMR tube. The final volume should be sufficient to cover the NMR detector coils, typically a height of 4-5 cm in a standard 5 mm tube.[2]

-

Dissolving the sample: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer at a low setting. Ensure the solution is homogeneous and free of any solid particles.

-

Cleaning the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with a volatile solvent (e.g., non-deuterated ethanol or acetone) to remove any dust or fingerprints.

-

Data Acquisition: Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedures. The spectrometer will use the deuterium signal from the ethanol-d6 to lock the magnetic field.[2]

In Vitro Drug Metabolism Study using Deuterated Compounds

Objective: To assess the metabolic stability of a drug candidate and identify its major metabolites using a deuterated analog in a liver microsome assay.[7]

Materials:

-

Test compound and its deuterated analog

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions: Dissolve the test compound and its deuterated analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

-

Incubation mixture preparation: In a microcentrifuge tube, prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound or its deuterated analog (final concentration typically 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

-

Time-point sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing ice-cold acetonitrile to quench the reaction.

-

Sample processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify its metabolites. Compare the rate of disappearance of the non-deuterated compound with its deuterated analog to determine the kinetic isotope effect on its metabolism. The mass difference between the parent compound and its metabolites will help in identifying the sites of metabolic modification.

Visualizing Workflows and Pathways

To further clarify the experimental processes and metabolic pathways discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for an In Vitro Drug Metabolism Study

Caption: Workflow for an in vitro drug metabolism study using deuterated compounds.

Oxidative Metabolism of Ethanol in the Liver

Caption: The primary pathway for the oxidative metabolism of ethanol in the liver.

Conclusion: A Strategic Investment in Data Quality

References

- 1. Ethanol, 99.5%, ACS reagent, absolute, 200 proof 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. greenfield.com [greenfield.com]

- 3. 1516-08-1 Cas No. | Ethanol-D6 >99.0 Atom % D 1 pack = 10ml bottle | Apollo [store.apolloscientific.co.uk]

- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

The Versatility of Deuterated Ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterated ethanol (B145695) (ethanol-d), a stable isotope-labeled analog of ethanol, has emerged as an indispensable tool across a spectrum of scientific disciplines. Its unique physicochemical properties, stemming from the replacement of hydrogen atoms with deuterium, offer distinct advantages in analytical chemistry, metabolic research, and drug development. This technical guide provides a comprehensive review of the core applications of this compound, detailing experimental methodologies, presenting quantitative data, and illustrating key pathways and workflows.

This compound as the Gold Standard Internal Standard in Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely regarded as the gold standard for internal standards (IS).[1] this compound is frequently employed in the forensic and clinical analysis of blood alcohol content (BAC) to ensure accuracy and precision.

The primary advantage of using a deuterated IS lies in its ability to mimic the analyte of interest throughout the entire analytical process—from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer.[1] This near-identical behavior effectively compensates for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data.[2][3]

Quantitative Performance of Deuterated Internal Standards

The use of deuterated internal standards consistently improves the accuracy and precision of quantitative assays. The following table summarizes the typical performance characteristics observed when using a deuterated IS compared to a structural analog.

| Performance Metric | Deuterated Internal Standard (e.g., Ethanol-d6) | Structural Analog Internal Standard (e.g., n-propanol) | Rationale |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Co-elution and similar ionization efficiency of the deuterated IS effectively corrects for matrix effects.[4] |

| Precision (%RSD) | Typically < 5% | Can be > 10% | The deuterated IS experiences the same variability as the analyte, leading to better normalization. |

| Extraction Recovery | Highly similar to analyte | Can differ significantly | Near-identical physicochemical properties ensure consistent recovery between the analyte and the IS.[3] |

| Chromatographic Behavior | Generally co-elutes with the analyte | Different retention time | Co-elution is crucial for compensating for matrix effects that can vary across the chromatographic peak.[5] |

Experimental Protocol: Determination of Blood Alcohol Content using Ethanol-d6 (B42895) as an Internal Standard by Headspace GC-MS

This protocol outlines a standard procedure for the quantitative analysis of ethanol in blood samples.

Materials:

-

Blood samples (collected in tubes containing an anticoagulant and preservative like sodium fluoride/potassium oxalate)

-

Ethanol-d6 (internal standard) solution (e.g., 0.08 g/dL in deionized water)

-

Ethanol calibration standards (e.g., 0.02, 0.05, 0.10, 0.20, 0.40 g/dL in certified blank blood)

-

Deionized water

-

Headspace vials (20 mL) with caps (B75204) and septa

-

Autosampler for headspace gas chromatography-mass spectrometry (HS-GC-MS)

Procedure:

-

Sample Preparation:

-

Allow all samples, calibrators, and controls to equilibrate to room temperature.

-

In a clean headspace vial, add 100 µL of the blood sample (or calibrator/control).

-

Add 1.0 mL of the ethanol-d6 internal standard solution to the vial.[6]

-

Immediately cap and crimp the vial to ensure a tight seal.

-

Gently vortex the vial to mix the contents.

-

-

HS-GC-MS Analysis:

-

Headspace Parameters:

-

Oven Temperature: 60°C

-

Incubation Time: 15 minutes

-

Injection Volume: 1 mL of the headspace vapor

-

-

GC Parameters:

-

Column: DB-Alc1 or equivalent (for alcohol analysis)

-

Inlet Temperature: 200°C

-

Carrier Gas: Helium

-

Oven Program: Isothermal at 40°C for 5 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (Ethanol): m/z 31, 45

-

Ions to Monitor (Ethanol-d6): m/z 36, 52

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the ethanol quantifier ion to the peak area of the ethanol-d6 quantifier ion against the concentration of the ethanol calibrators.

-

Determine the ethanol concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow: Blood Alcohol Analysis

References

Methodological & Application

Application Notes and Protocols for Ethanol-d in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of deuterated ethanol (B145695) (ethanol-d) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes physical and spectral properties, protocols for sample preparation, information on common impurities, and illustrates experimental workflows.

Introduction to this compound in NMR Spectroscopy

Deuterated ethanol is a versatile solvent for NMR spectroscopy, particularly useful for samples that have limited solubility in more common NMR solvents like chloroform-d (B32938) or deuterium (B1214612) oxide. Its ability to form hydrogen bonds and its intermediate polarity make it suitable for a range of small organic molecules, natural products, and peptides. Furthermore, the hydroxyl deuteron (B1233211) of this compound (in CD3CD2OD or CH3CH2OD) can be a valuable tool for studying proton exchange mechanisms.

Properties of Deuterated Ethanol

The physical and NMR spectral properties of various deuterated ethanol isotopologues are crucial for experimental setup and data interpretation.

Physical Properties

Proper selection of a deuterated solvent requires knowledge of its physical characteristics to ensure it is suitable for the intended temperature range and compatible with the analyte.

| Property | Ethanol-d1 (CH₃CH₂OD) | Ethanol-d5 (C₂D₅OH) | Ethanol-d6 (CD₃CD₂OD) |

| Formula | C₂H₅DO | C₂D₅HO | C₂D₆O |

| Molecular Weight ( g/mol ) | 47.07[1] | 51.10[2] | 52.11[3][4][5] |

| CAS Number | 925-93-9[1] | 1859-08-1[6] | 1516-08-1[3][4][5] |

| Density (g/mL at 25°C) | 0.806[1] | 0.871[6] | 0.892[3][4] |

| Boiling Point (°C) | 78[1] | 78-79[6] | 78[3][4] |

| Melting Point (°C) | -130[1] | - | -130[3][4] |

| Refractive Index (n20/D) | 1.359[1] | 1.358[6] | 1.358[3][4] |

NMR Spectral Properties

The residual peaks of the deuterated solvent are important to identify to avoid overlap with analyte signals.

| Isotopologue | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| Ethanol-d1 (CH₃CH₂OD) | ¹H | ~1.18 (CH₃), ~3.64 (CH₂) | Triplet, Quartet |

| ¹³C | ~18.0 (CH₃), ~57.0 (CH₂) | - | |

| Ethanol-d5 (C₂D₅OH) | ¹H | ~5.2 (OH) | Broad Singlet |

| ¹³C | ~17.2 (CD₃), ~56.8 (CD₂) | Heptet, Quintet | |

| Ethanol-d6 (CD₃CD₂OD) | ¹H | ~1.11 (CHD₂), ~3.55 (CD₂H) | Multiplet, Broad |

| ¹³C | ~17.2 (CD₃), ~56.8 (CD₂) | Heptet, Quintet |

Note: Chemical shifts can be dependent on temperature, concentration, and the sample matrix.

Common Impurities in this compound

Commercially available deuterated solvents may contain residual non-deuterated solvent, water, or other common laboratory solvents. Identifying these impurity peaks is essential for accurate spectral interpretation. The chemical shifts of these impurities will be consistent with those observed in other deuterated solvents, though minor variations may occur due to the specific solvent environment of this compound.

| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| Water (H₂O/HDO) | ~4.8 | Broad Singlet | - |

| Acetone | ~2.17 | Singlet | ~30.6, ~206.7 |

| Diethyl ether | ~1.21 (CH₃), ~3.48 (CH₂) | Triplet, Quartet | ~15.4, ~66.1 |

| Hexane | ~0.88 (CH₃), ~1.26 (CH₂) | Triplet, Multiplet | ~14.2, ~22.9, ~31.8 |

| Toluene | ~2.34 (CH₃), ~7.2 (Ar-H) | Singlet, Multiplet | ~21.4, ~125.5, ~128.4, ~129.2, ~137.9 |

Note: The chemical shifts are approximate and can vary. Data compiled from general solvent impurity tables.[7][8][9][10]

Experimental Protocols

Protocol for Preparation of an NMR Sample in this compound

This protocol outlines the standard procedure for preparing a sample for NMR analysis using deuterated ethanol.

Materials:

-

Analyte

-

This compound (appropriate isotopic purity)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and bulb

-

Small vial (e.g., 1-dram)

-

Filter (e.g., cotton plug or syringe filter)

-

Vortex mixer or sonicator (optional)

Procedure:

-

Analyte Weighing: Accurately weigh the desired amount of the analyte. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

-

Dissolution: Transfer the weighed analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of this compound to the vial.

-

Mixing: Gently swirl the vial to dissolve the analyte. If necessary, use a vortex mixer at a low setting or briefly sonicate the sample to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution.

-

Pipette Filtration: Tightly pack a small piece of cotton or glass wool into the neck of a Pasteur pipette.

-

Transfer the analyte solution through the filter into the clean NMR tube.

-

-

Sample Transfer: Ensure the final volume in the NMR tube is between 4-5 cm in height.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or non-deuterated ethanol to remove any dust or fingerprints.

Applications and Workflows

This compound is particularly useful in specific NMR experimental setups. Below are workflows for two such applications.

Hydrogen/Deuterium (H/D) Exchange Studies

This compound can be used to identify exchangeable protons (e.g., -OH, -NH₂, -COOH) in a molecule. The labile protons of the analyte will exchange with the deuterons from the solvent's hydroxyl group (in the case of ethanol-d1 or ethanol-d6), leading to the disappearance or significant reduction of their corresponding signals in the ¹H NMR spectrum.

Monitoring Reaction Kinetics

NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction in situ, as it allows for the simultaneous observation and quantification of reactants, intermediates, and products over time. This compound is a suitable solvent for this purpose if the reaction components are soluble in it.

References

- 1. 925-93-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ethanol-d5 (CAS 1859-08-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cas 1516-08-1,ETHANOL-D6 | lookchem [lookchem.com]

- 4. Ethanol-d6 anhydrous, D = 99.5atom 1516-08-1 [sigmaaldrich.com]

- 5. This compoundâ (D, 99%) anhydrous | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Ethanol-d5 CAS#: 1859-08-1 [m.chemicalbook.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. kgroup.du.edu [kgroup.du.edu]

Application Notes and Protocol for Preparing NMR Samples with Ethanol-d₆

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Nuclear Magnetic Resonance (NMR) samples using deuterated ethanol (B145695) (Ethanol-d₆, C₂D₆O). These guidelines are intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation, reaction monitoring, and quantitative analysis.

Introduction

Deuterated ethanol is a crucial solvent in ¹H NMR spectroscopy for dissolving a wide range of organic molecules. Its use minimizes solvent interference in the proton spectrum, as deuterium (B1214612) resonates at a different frequency from protons. The residual proton signals of this compound₆ are well-characterized and can serve as an internal reference. Furthermore, the deuterium signal is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution spectra.[1]

Physical and Spectroscopic Properties of this compound₆

A summary of the key physical and spectroscopic properties of this compound₆ is presented in Table 1. This information is essential for accurate sample preparation and spectral interpretation.

Table 1: Physical and Spectroscopic Properties of this compound₆ (C₂D₆O)

| Property | Value |

| Physical Properties | |

| Molecular Weight | 52.11 g/mol [2][3][4] |

| Density | 0.892 g/mL at 25 °C[2][3] |

| Boiling Point | 78 °C[2][3] |

| Melting Point | -114 °C[2][5] |

| CAS Number | 1516-08-1[2][3][4] |

| ¹H NMR Residual Peaks | |

| CD₃CD₂OH | ~5.19 ppm (singlet)[2][5][6] |

| CD ₂HOD (residual H₂O) | Varies with temperature and concentration |

| CD₃CD HOD | ~3.55 ppm (broad)[2] |

| ¹³C NMR Residual Peaks | |

| C D₃CD₂OD | ~56.8 ppm (quintet)[2] |

| CD₃C D₂OD | ~17.2 ppm (septet)[2] |

Note: Chemical shifts can be influenced by temperature, concentration, and the solute.

Experimental Protocol

This section outlines a step-by-step procedure for preparing high-quality NMR samples with this compound₆.

Materials and Equipment

-

High-quality 5 mm NMR tubes

-

Deuterated ethanol (this compound₆, C₂D₅OD)

-

Analyte (solid or liquid)

-

Vortex mixer

-

Pipettes and tips

-

Filter (e.g., pipette with a small plug of glass wool)

-

Analytical balance

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing an NMR sample with this compound₆.

Caption: Workflow for preparing NMR samples using ethanol-d6.

Detailed Procedure

-

Determine Analyte Quantity: The amount of analyte required depends on the type of NMR experiment being performed. Table 2 provides general guidelines for a standard 5 mm NMR tube.

Table 2: Recommended Analyte Quantities for NMR in this compound₆

Experiment Analyte Quantity (for a ~600 µL sample) ¹H NMR 1-10 mg ¹³C NMR 10-50 mg Quantitative NMR (qNMR) Precisely weighed amount (relative to a standard) -

Solvent Volume: For most standard 5 mm NMR tubes, the optimal solvent volume is between 0.5 mL and 0.7 mL.[7][8] This corresponds to a sample height of approximately 4-5 cm.[7] Consistent sample height is important for reproducible shimming.

-

Dissolving the Sample:

-

For solid samples, accurately weigh the desired amount of analyte into a clean, dry vial.

-

Add the appropriate volume of this compound₆.

-

Vortex the mixture until the analyte is completely dissolved. Gentle heating may be applied if necessary, but be mindful of the volatility of ethanol.

-

For liquid samples, directly add the desired amount to the this compound₆ in a vial.

-

-

Filtration: It is crucial to filter the sample solution to remove any particulate matter, which can adversely affect the magnetic field homogeneity and spectral resolution.[7]

-

Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.

-